molecular formula C20H20N2O4 B11645923 N-{2-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-1-benzofuran-2-carboxamide

N-{2-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-1-benzofuran-2-carboxamide

Cat. No.: B11645923
M. Wt: 352.4 g/mol
InChI Key: SWDYPENTZVRHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Amide Group: The amide group is typically introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the benzofuran core with the substituted phenyl group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{2-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{2-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to an enzyme’s active site, blocking substrate access and thus inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-methoxyacetamide
  • N-(2-methoxyphenyl)-2-methylpropanamide
  • 1-benzofuran-2-carboxamide

Uniqueness

N-{2-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzofuran core, combined with the methoxy and amide groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-methoxy-4-(2-methylpropanoylamino)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-12(2)19(23)21-14-8-9-15(17(11-14)25-3)22-20(24)18-10-13-6-4-5-7-16(13)26-18/h4-12H,1-3H3,(H,21,23)(H,22,24)

InChI Key

SWDYPENTZVRHRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.